5-Butylfuran-2-carboxylic acid
CAS No.: 67238-23-7
Cat. No.: VC18047437
Molecular Formula: C9H12O3
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67238-23-7 |
|---|---|
| Molecular Formula | C9H12O3 |
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | 5-butylfuran-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H12O3/c1-2-3-4-7-5-6-8(12-7)9(10)11/h5-6H,2-4H2,1H3,(H,10,11) |
| Standard InChI Key | APOWWZJDUYUAPY-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC=C(O1)C(=O)O |
Introduction
Structural and Physicochemical Properties
5-Butylfuran-2-carboxylic acid belongs to the class of furan carboxylic acids, which are distinguished by their oxygen-containing heterocyclic ring and carboxylic acid functionality. The compound’s IUPAC name is 5-(tert-butyl)furan-2-carboxylic acid, though it is also referred to as 5-t-butyl-2-furoic acid or 5-(TERT-BUTYL)FURAN-2-CARBOXYLIC ACID in literature . Key physicochemical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 168.19 g/mol | |
| Exact Mass | 168.079 g/mol | |
| PSA (Polar Surface Area) | 50.44 Ų | |
| LogP (Partition Coefficient) | 2.275 | |
| HS Code | 2932190090 |
The tert-butyl group at the 5-position enhances the compound’s lipophilicity, as evidenced by its LogP value of 2.275, which suggests moderate solubility in organic solvents . The carboxylic acid group contributes to its polarity, enabling participation in hydrogen bonding and salt formation. While experimental data on melting and boiling points remain scarce, its solid-state stability is inferred from structural analogs.
Synthetic Routes and Methodologies
Chlorination of Carboxylic Acid Derivatives
A primary synthesis route involves the chlorination of 5-butylfuran-2-carboxylic acid derivatives. For instance, 5-butylfuran-2-carbonyl chloride can be synthesized via reaction with thionyl chloride () or phosphorus pentachloride () under anhydrous conditions:
This intermediate serves as a precursor for amides, esters, and other acyl derivatives, underscoring its utility in multistep syntheses.
Catalytic Dehydration and Oxidation
Analogous to the synthesis of 2,5-furandicarboxylic acid (FDCA), 5-butylfuran-2-carboxylic acid may be produced via catalytic oxidation of 5-butylfurfural using noble metal catalysts (e.g., Pt, Au) under alkaline conditions . This route aligns with biomass valorization trends, as furfural derivatives are accessible from lignocellulosic feedstocks.
Reactivity and Functionalization
The compound’s reactivity is governed by two key sites: the furan ring and the carboxylic acid group.
Furan Ring Electrophilic Substitution
The electron-rich furan ring undergoes electrophilic substitution at the 3- and 4-positions. For example, nitration or halogenation reactions can introduce nitro or halogen groups, expanding functional diversity for pharmaceutical applications. The tert-butyl group exerts steric hindrance, directing substitution to less hindered positions.
Carboxylic Acid Derivatives
The carboxylic acid participates in classic reactions such as:
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Esterification: Reaction with alcohols catalyzed by yields esters, useful as plasticizers or fragrance components.
-
Amidation: Coupling with amines via carbodiimide reagents produces amides, potential kinase inhibitors or antimicrobial agents.
Industrial and Research Applications
Polymer Science
Furan carboxylic acids are promising substitutes for petroleum-derived terephthalic acid in polyesters and polyamides . The butyl group in 5-butylfuran-2-carboxylic acid could enhance polymer flexibility, making it suitable for elastomers or coatings.
Pharmaceutical Intermediates
Furan derivatives exhibit anti-inflammatory, anticancer, and antimicrobial activities. The compound’s carboxylic acid group enables conjugation with bioactive molecules, as seen in protease inhibitors or antibiotic prodrugs.
Challenges and Future Directions
Current limitations include sparse data on toxicity and environmental impact. Future studies should prioritize:
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